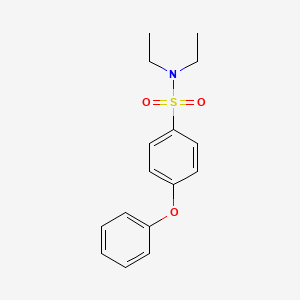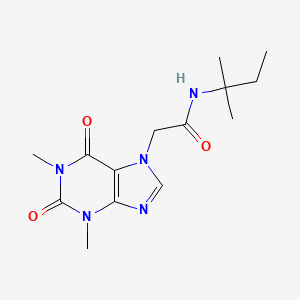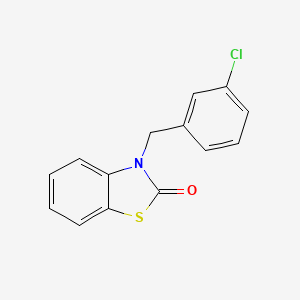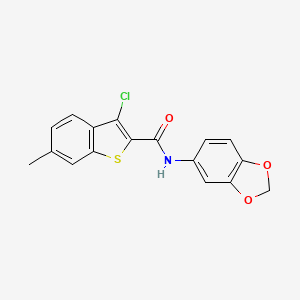![molecular formula C18H16N2O3S B5705794 N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)
N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, commonly known as MB-2F, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MB-2F belongs to the class of benzofuran derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of MB-2F is not fully understood. However, it is believed that MB-2F exerts its pharmacological effects by modulating various signaling pathways involved in inflammation and carcinogenesis. MB-2F has been shown to inhibit the expression of COX-2 and iNOS, two key enzymes involved in the inflammatory response. Additionally, MB-2F has been shown to inhibit the activation of STAT3, a transcription factor that plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
MB-2F has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MB-2F can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, MB-2F has been shown to reduce the production of reactive oxygen species and inhibit the activation of NF-κB, a key regulator of the inflammatory response. In vivo studies have demonstrated that MB-2F can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MB-2F is its relatively simple synthesis process, which makes it easy to produce in a laboratory setting. Additionally, MB-2F has been shown to exhibit potent pharmacological effects in preclinical models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of MB-2F is the lack of clinical data available to support its safety and efficacy in humans. Further studies are needed to determine the optimal dosage and potential side effects of MB-2F.
Direcciones Futuras
There are several future directions for the research on MB-2F. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of MB-2F in humans. Finally, the development of novel analogs of MB-2F with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of MB-2F involves the reaction of 3-methoxyaniline with carbon disulfide to form 3-methoxyphenyl isothiocyanate, which is then reacted with 3-methyl-2-benzofuran-1,4-dione to produce the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
MB-2F has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. In vitro studies have demonstrated that MB-2F can induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. Additionally, MB-2F has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of the inflammatory response.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-14-8-3-4-9-15(14)23-16(11)17(21)20-18(24)19-12-6-5-7-13(10-12)22-2/h3-10H,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUOTJHKSUDKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)


![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)

![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)


![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)
![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)
